molecular formula C16H22N2O3 B1588567 Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate CAS No. 78551-60-7

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Cat. No. B1588567
CAS RN: 78551-60-7
M. Wt: 290.36 g/mol
InChI Key: OTBBDCMPKZSOMD-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 . It is typically used as a building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate involves the reaction of 3-oxo-piperazine-1-carboxylic acid tert-butyl ester with benzyl bromide . Sodium hydride is used as a base in this reaction .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzyl group attached to one of the nitrogen atoms . The compound also contains a tert-butyl ester group .


Chemical Reactions Analysis

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions due to the presence of the ester group and the piperazine ring. It can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate has a molecular weight of 290.36 . The compound is solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis Processes

  • Intermediate in Jak3 Inhibitor Synthesis : Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate plays a role as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis process for this compound involves multiple steps starting from 4-methylpyridinium, leading to N-benzyl-3-hydroxy-4-methylpiperidine, and subsequent oxidation and acylation steps. This process has advantages in terms of material availability and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Chemical Properties and Reactions

  • Molecular Configuration and Hydrogen Bonds : The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a related compound, adopts a distorted half-chair configuration. This structure allows for hydrogen bonding between the hydroxyl group and the protecting carbonyl group, and between NH and the piperazine oxo group, indicating potential for specific chemical interactions (Thomas Kolter et al., 1996).

Applications in Drug Synthesis

  • Chiral Auxiliary and Peptidomimetic Precursors : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a similar compound, has been used as a chiral auxiliary and a building block in dipeptide synthesis. This demonstrates the potential of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate in synthesizing enantiomerically pure compounds and its application in creating diverse peptidomimetics (A. Studer et al., 1995).

Applications in Piperidine Derivatives

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These derivatives hold significance in creating diverse piperidine structures, highlighting the versatility of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate in synthesizing structurally complex molecules (V. Boev et al., 2015).

Structural Analysis

  • Crystallographic Studies : X-ray studies have provided insights into the molecular structure of related compounds, revealing details such as the orientation of side chains and configurations of the piperidine ring. This kind of structural analysis is essential for understanding the properties and potential applications of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate in various scientific fields (C. Didierjean et al., 2004).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17(14(19)12-18)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBBDCMPKZSOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447408
Record name AG-H-15115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

CAS RN

78551-60-7
Record name 1,1-Dimethylethyl 3-oxo-4-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78551-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-H-15115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (88 mg, 60% wt.) was added portionwise to a solution of 4-BOC-piperazinone (400 mg) in DMF (10 ml). The reaction mixture was stirred for 1 h, and then benzyl bromide (262 μl) was added dropwise and the mixture stirred at room temp for 16 h. The reaction was quenched with methanol and diluted with water, and then extracted with EtOAC. The organic extracts were concentrated in vacuo and the residue was purified by chromatography (silica, 20% ether/hexane as eluent) to give the sub-title compound (429 mg).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
262 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(phenylmethyl)piperazinone (XIV, Example 40, 19.0 g., 0.1 mole) and 2-(t-butoxycarbonyloxyimino)-2-phenylacetamide (30.0 g., 0.12 mole) in benzene (200 ml.) is heated under reflux for 1 hour. The benzene is removed under reduced pressure, the residual oil is dissolved in ethyl acetate:SSB (1:1) and chromatographed on silica gel. The column is eluted with ethyl acetate, the appropriate fractions are pooled, concentrated and the product is crystallized from ethyl acetate:SSB (1:10) to give the title compound, m.p. 89°-90°.
Quantity
19 g
Type
reactant
Reaction Step One
Name
2-(t-butoxycarbonyloxyimino)-2-phenylacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution solution of Intermediate 1 (1.5 g, 7.5 mmol) in DMF (30 mL) at 0° C., under nitrogen, was added sodium hydride (330 mg of a 60% dispersion in mineral oil. 8.3 mmol). The solution was stirred for 90 min before benzyl bromide (1.16 mL, 9.8 mmol) was added. The solution was heated at 60° C. for 3 h then the solvent was removed in vacuo. The residue was partitioned between EtOAc (2×50 mL) and water (50 mL). The combined organic phases were dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with petrol:EtOAc (1:1), to afford the title amide (2.11 g, 97%) as a colourless solid. m.p. 85-88° C., 1H NMR (250 MHz, CDCl3) δ 1.46 (9H, s), 3.23-3.28 (2H, m), 3.56-3.61 (2H, m), 4.16 (2H, s), 4.63 (2H, s), 7.24-7.35 (5H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Sodium hydride (60%, 18.11 g, 452 mmol) in mineral oil was triturated with 35 hexanes, dried under a stream of nitrogen and taken up in 1500 mL of THF. To the slurry at 0° C. was added 3-oxo-piperazine-1-carboxylic acid tert-butyl ester (75.057 g, 200.4 mmol) in portions over 15 min. After 90 minutes benzyl bromide (71.01 g, 415.1 mmol) was added and the mixture was warmed to room temperature for 18 hours. The solution was quenched with H2O and extracted with Et2O. The combined organic layers were washed with H2O, washed with brine, dried over MgSO4. Concentration in vacuo gave a crude solid which was recrystallized from hexane to afford 4-benzyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (83.5 g, 76%) as a white crystalline solid.
Quantity
18.11 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.057 g
Type
reactant
Reaction Step Two
Quantity
71.01 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Martini, C Ghelardini, S Dei, L Guandalini… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 2-oxopiperazine, 4-aminomethyl-, 3-amino- and 3-aminomethylpiperidine analogues of DM235 (sunifiram) and MN19 (sapunifiram), two previously reported potent cognition-…
Number of citations: 17 www.sciencedirect.com
M Falkenstein, D Reiner-Link, A Zivkovic… - Bioorganic & medicinal …, 2021 - Elsevier
Alzheimeŕs disease (AD) is the most prominent neurodegenerative disorder with high medical need. Protein-protein-interactions (PPI) interactions have a critical role in AD where β-…
Number of citations: 6 www.sciencedirect.com

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